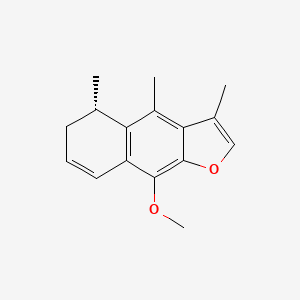
Cacalohastine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cacalohastine is a natural product found in Culcitium canescens, Senecio lydenburgensis, and other organisms with data available.
Aplicaciones Científicas De Investigación
Natural Compound Isolation and Structure Elucidation
Research has led to the isolation of various cacalohastin derivatives from different plant species. For instance, an investigation of Senecio linifolius yielded several cacalohastin derivatives, including maturinone and new natural compounds, whose structures were determined using spectroscopic methods (Torres et al., 1988). Similarly, studies on Senecio canescens revealed not only known furanoeremophilanes but also the first natural furanoeremophilane hydroperoxide and new cacalohastin derivatives (Abdo et al., 1992).
Chemical Constituents and Anti-Inflammatory Activity
A chemical study of Psacalium sinuatum led to the discovery of various compounds including cacalohastin and its derivatives, which were evaluated for anti-inflammatory activity. The hexanic extract of the root showed significant anti-inflammatory effects (Arciniegas et al., 2019).
Anti-melanogenic Effects
The anti-melanogenic activity of cacalohastin has been observed in studies involving plants from the genus Cacalia. Specific compounds, including cacalohastin, were identified as the main active components contributing to this effect in mouse melanoma cells (Uesugi et al., 2022).
Propiedades
Número CAS |
52078-95-2 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
(5S)-9-methoxy-3,4,5-trimethyl-5,6-dihydrobenzo[f][1]benzofuran |
InChI |
InChI=1S/C16H18O2/c1-9-6-5-7-12-13(9)11(3)14-10(2)8-18-16(14)15(12)17-4/h5,7-9H,6H2,1-4H3/t9-/m0/s1 |
Clave InChI |
WCJNJWNPAYBQPW-VIFPVBQESA-N |
SMILES isomérico |
C[C@H]1CC=CC2=C1C(=C3C(=COC3=C2OC)C)C |
SMILES |
CC1CC=CC2=C1C(=C3C(=COC3=C2OC)C)C |
SMILES canónico |
CC1CC=CC2=C1C(=C3C(=COC3=C2OC)C)C |
Otros números CAS |
52078-95-2 |
Sinónimos |
cacalohastin cacalohastine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230325.png)

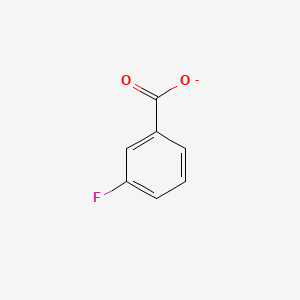
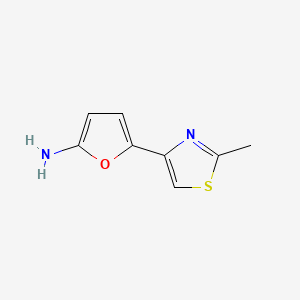
![Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B1230330.png)

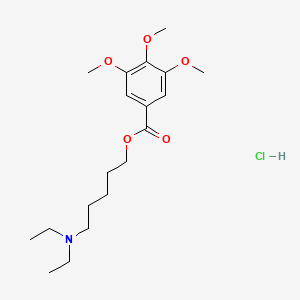
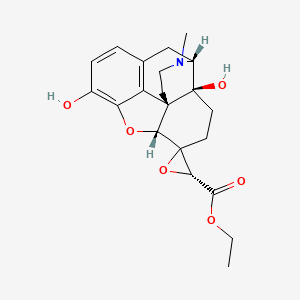
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-3-methoxybenzamide](/img/structure/B1230337.png)
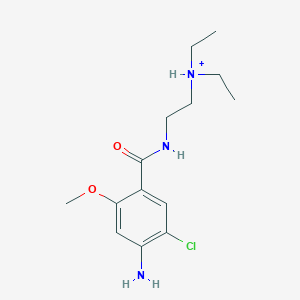
![1-[(2-Hydroxyphenyl)methylideneamino]-3-(pyridin-2-ylmethylideneamino)thiourea](/img/structure/B1230341.png)
![N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide](/img/structure/B1230342.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B1230349.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxolanecarboxamide](/img/structure/B1230350.png)